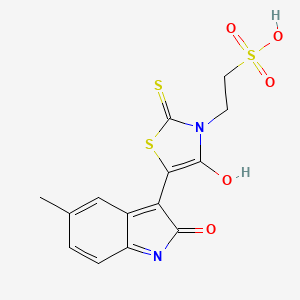
(Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C14H12N2O5S3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex molecule that has garnered interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of the indole moiety enhances its pharmacological profile, making it a candidate for further investigation in medicinal chemistry.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. For instance, related compounds showed activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | Enterobacter cloacae | E. coli |
| Compound 12 | 0.011 | Pseudomonas aeruginosa | M. flavus |
Antifungal Activity
The antifungal efficacy of similar thiazolidinone derivatives was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL. Compounds were tested against various fungal strains, with Trichoderma viride showing high sensitivity compared to more resistant strains like Aspergillus fumigatus .
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
|---|---|---|---|
| Compound 15 | 0.004–0.06 | Trichoderma viride | Aspergillus fumigatus |
Anticancer Activity
Thiazolidinone derivatives have been reported to exhibit moderate to strong antiproliferative effects in various cancer cell lines, particularly in leukemia models. Studies indicated that certain compounds induced apoptosis, as evidenced by flow cytometric analysis and DNA fragmentation assays . The structure–activity relationship (SAR) studies revealed that electron-donating groups on the thiazolidinone moiety significantly enhanced cytotoxicity.
Case Study: Anticancer Effects
In one study, two specific derivatives (5e and 5k) were evaluated for their anticancer properties, demonstrating significant cytotoxic effects with IC50 values indicating potent activity against human leukemia cell lines .
The mechanism underlying the antibacterial activity appears to be linked to the inhibition of key bacterial enzymes such as MurB in E. coli, while antifungal activity may involve the inhibition of lanosterol demethylase . These insights into the mechanisms provide a basis for further development of these compounds as therapeutic agents.
特性
IUPAC Name |
2-[4-hydroxy-5-(5-methyl-2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S3/c1-7-2-3-9-8(6-7)10(12(17)15-9)11-13(18)16(14(22)23-11)4-5-24(19,20)21/h2-3,6,18H,4-5H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQUCBMQSRHCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCS(=O)(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














